2-(Boc-amino)-7-hydroxyspiro[3.5]nonane
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Overview
Description
2-(Boc-amino)-7-hydroxyspiro[35]nonane is a chemical compound characterized by its unique structure, which includes a spirocyclic framework and a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by the introduction of the Boc-protected amino group. The reaction conditions often require the use of strong bases and protecting groups to ensure the stability of the amino function.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl lithium compounds (RLi) and Grignard reagents (RMgX).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Boc-amino)-7-hydroxyspiro[3.5]nonane has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, such as enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-(Boc-amino)-7-hydroxyspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group plays a crucial role in its reactivity, and the spirocyclic structure may influence its binding affinity and selectivity.
Comparison with Similar Compounds
2-(Boc-amino)ethyl bromide
(2-Boc-amino)ethyl methacrylate
Uniqueness: 2-(Boc-amino)-7-hydroxyspiro[35]nonane stands out due to its spirocyclic framework, which is not commonly found in other Boc-protected amino compounds
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Properties
IUPAC Name |
tert-butyl N-(7-hydroxyspiro[3.5]nonan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10-11,16H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGMCSNNFQUPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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